

Application Notes and Protocols for VPC-18005

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	VPC-18005	
Cat. No.:	B15588227	Get Quote

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Introduction

VPC-18005 is a small molecule inhibitor that targets the ETS-related gene (ERG), a transcription factor frequently overexpressed in prostate cancer.[1][2][3][4] It functions by directly binding to the ERG-ETS domain, thereby disrupting its ability to bind to DNA and inhibiting ERG-induced gene transcription.[1][2][3][4][5][6] This inhibitory action has been shown to reduce the migration and invasion of cancer cells in vitro and decrease metastasis in vivo, making **VPC-18005** a promising candidate for further investigation in cancer therapy.[1][2] [5] This document provides detailed information on the solubility of **VPC-18005** in dimethyl sulfoxide (DMSO) and a comprehensive protocol for its preparation for use in research settings.

Data Presentation: Solubility of VPC-18005 in DMSO

Quantitative analysis of **VPC-18005** solubility in DMSO is summarized in the table below. It is crucial to use high-quality, anhydrous (newly opened) DMSO for optimal dissolution, as the compound's solubility is significantly impacted by the presence of water.[5][7] Ultrasonic treatment is also necessary to achieve the maximum solubility.[5][7][8]

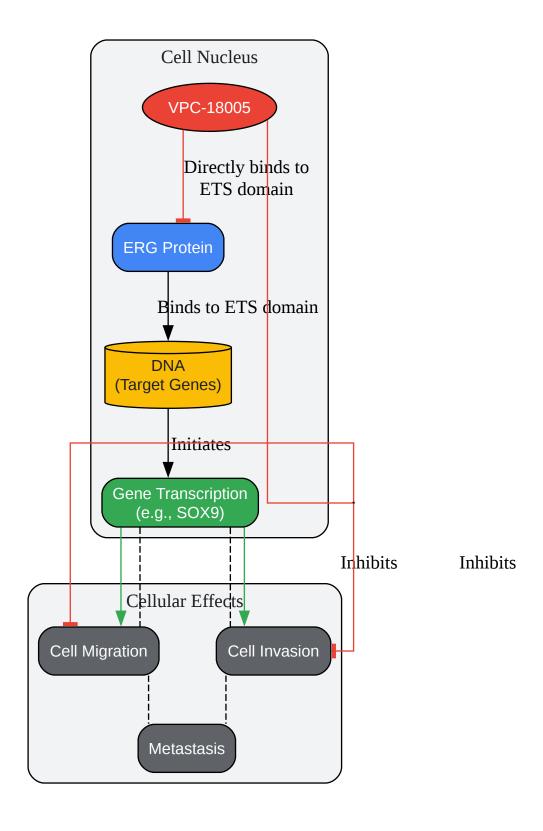


Parameter	Value	Notes
Solubility in DMSO	62.5 mg/mL[5][7]	Requires sonication. Use of newly opened, hygroscopic DMSO is recommended.[5][7]
60 mg/mL[8]	Requires sonication.	
Molar Concentration	~195.69 mM	Calculated based on a molecular weight of 319.38 g/mol and solubility of 62.5 mg/mL.[5][7]
~187.86 mM	Calculated based on a molecular weight of 319.38 g/mol and solubility of 60 mg/mL.[8]	

Signaling Pathway

The mechanism of action for **VPC-18005** involves the direct inhibition of the ERG transcription factor. The following diagram illustrates this inhibitory pathway.





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Inhibitory action of **VPC-18005** on the ERG signaling pathway.



Experimental Protocols Preparation of a VPC-18005 Stock Solution in DMSO

This protocol details the steps for preparing a concentrated stock solution of **VPC-18005** in DMSO.

Materials:

- VPC-18005 powder
- Anhydrous Dimethyl Sulfoxide (DMSO), newly opened vial
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Pipettes and sterile filter tips
- Vortex mixer
- Bath sonicator

Protocol:

- Pre-warming DMSO: Gently warm the newly opened anhydrous DMSO to room temperature.
- Weighing VPC-18005: In a sterile microcentrifuge tube, accurately weigh the desired amount of VPC-18005 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.319 mg of VPC-18005 (Molecular Weight: 319.38 g/mol).
- Adding DMSO: Carefully add the calculated volume of anhydrous DMSO to the tube containing the VPC-18005 powder.
- Initial Mixing: Briefly vortex the solution for 30-60 seconds to suspend the powder.
- Sonication for Dissolution: Place the tube in a bath sonicator. Sonicate the solution until the VPC-18005 is completely dissolved. This may take several minutes. Visually inspect the solution against a light source to ensure no solid particles remain.



- Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile, amber tube.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[5][7]
- Storage Conditions:
 - For short-term storage (up to 1 month), store the aliquots at -20°C, protected from light.[5]
 [7]
 - For long-term storage (up to 6 months), store the aliquots at -80°C, protected from light.[5]
 [7]

Experimental Workflow for Preparing **VPC-18005** Stock Solution

The following diagram outlines the workflow for the preparation of a **VPC-18005** stock solution.



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- To cite this document: BenchChem. [Application Notes and Protocols for VPC-18005].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15588227#vpc-18005-solubility-and-preparation-indmso]

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